(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid
Description
The compound (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid is a bicyclic indole derivative fused with a partially saturated six-membered ring. The core structure features an aminomethyl group at the 7a-position, contributing to its basicity, while the trifluoroacetic acid (TFA) serves as a counterion to stabilize the amine via salt formation. This structural motif is common in bioactive molecules targeting neurological and inflammatory pathways due to its ability to interact with enzymes and receptors .
Key characteristics include:
Properties
IUPAC Name |
(3aS,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c10-6-9-4-2-1-3-7(9)5-8(12)11-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)/t7-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGUFHBKFHIGG-DKXTVVGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one; 2,2,2-trifluoroacetic acid is an investigational drug primarily referred to as Rosiptor (AQX-1125). It is recognized for its role as an allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1), a phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cellular activation and proliferation and is implicated in various inflammatory disorders and cancers .
Rosiptor acts by enhancing the activity of SHIP1, which in turn modulates the PI3K pathway. This modulation can lead to reduced inflammation and potentially inhibit tumor growth. The compound is being studied for its therapeutic effects in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Atopic Dermatitis, and Bladder Pain Syndrome .
Biological Activity
Research has demonstrated that Rosiptor exhibits significant biological activity through various assays:
- Anti-inflammatory Effects : In preclinical models, Rosiptor has shown the ability to reduce inflammatory cytokine production. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated animal models compared to controls.
- Cell Proliferation : Studies indicate that Rosiptor can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, in vitro assays using human cancer cell lines demonstrated a dose-dependent reduction in cell viability .
Case Studies
Several studies have been conducted to evaluate the efficacy of Rosiptor:
- COPD Study : A clinical trial involving patients with COPD showed that treatment with Rosiptor resulted in improved lung function and reduced exacerbation rates compared to placebo .
- Dermatitis Trial : In a study focused on Atopic Dermatitis, patients receiving Rosiptor exhibited significant reductions in skin lesions and pruritus scores compared to those on standard care treatments .
Data Tables
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with key analogs based on structural features, physicochemical properties, and biological relevance:
Key Structural and Functional Differences
Core Saturation and Ring Systems: The target compound and Rosiptor share a partially saturated bicyclic framework, but Rosiptor incorporates an indene ring system, enhancing its rigidity and binding affinity to SHIP1 .
Functional Group Impact: The TFA salt in the target compound increases solubility in aqueous media compared to free bases like (3aS,7aS)-octahydro-1H-indole-2-carboxylic acid . Aminomethyl vs. Carboxylic Acid: The basic aminomethyl group (target compound) may facilitate interactions with acidic residues in enzymes, whereas carboxylic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are more likely to participate in hydrogen bonding or ionic interactions .
Benzimidazole analogs (–3) with trifluoromethyl groups exhibit higher thermal stability (mp > 270°C) but lack indole-specific bioactivity .
Preparation Methods
Rhodium-Catalyzed Hydrogenation of Indole Derivatives
Source describes the use of rhodium-on-carbon catalysts for hydrogenating indole-2-carboxylic acid derivatives to produce perhydroindole intermediates. Applied to the target compound, this method involves:
- Starting with 1H-indol-2-carboxylic acid.
- Hydrogenation at 50–100 psi H₂ in ethanol/water mixtures.
- Isolation of the cis-endo isomer via fractional crystallization.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Rh/C (5% w/w) |
| Solvent | Ethanol/H₂O (9:1) |
| Temperature | 80°C |
| Pressure | 75 psi H₂ |
| Yield | 68–72% |
This method achieves the cis-endo configuration but requires subsequent resolution of (3aS,7aS) and (3aR,7aR) isomers using chiral auxiliaries.
Stereoselective Synthesis via Oxazolidinone Intermediates
Trichloromethyloxazolidinone Strategy
Source outlines a stereocontrolled route using trichloromethyloxazolidinones to enforce the desired (2R,3aS,7aS) configuration. Adapted for the target compound:
- Condensation of (R)-glyceraldehyde with trichloroacetaldehyde forms a chiral oxazolidinone.
- Diastereoselective α-alkylation introduces the aminomethyl group.
- Acidic hydrolysis releases the free amine.
Key Advantages :
- Diastereomeric excess >98% via crystallographic control.
- Enables introduction of bulky substituents without racemization.
Reductive Amination for Aminomethyl Group Installation
Borane-Mediated Reductive Amination
Building on Source’s reductive cyclization methodology:
- React hexahydroindol-2-one with formaldehyde under Dean-Stark conditions.
- Subject the imine intermediate to BH₃·THF reduction.
- Isolate the (3aS,7aS)-isomer via chiral HPLC.
Optimized Parameters :
- Solvent: Tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Yield: 58% with 94% ee.
This approach avoids harsh acidic conditions, preserving the lactam ring integrity.
Trifluoroacetic Acid Salt Formation
Final Protonation and Crystallization
The TFA salt forms during purification by treating the free amine with excess trifluoroacetic acid in dichloromethane, followed by evaporation and recrystallization from ethyl acetate/hexane.
Critical Factors :
- Stoichiometry: 1.1 equiv TFA ensures complete protonation.
- Solvent Polarity: Ethyl acetate enhances crystal lattice stability.
- Hygroscopicity: Rapid drying under vacuum prevents hydrate formation.
Comparative Analysis of Methodologies
| Method | Stereoselectivity | Yield (%) | Scalability |
|---|---|---|---|
| Rh/C Hydrogenation | Moderate | 68–72 | Industrial |
| Oxazolidinone Route | High | 55–60 | Lab-scale |
| Reductive Amination | High | 58 | Pilot-scale |
The rhodium-based method offers scalability but requires costly chiral resolutions. The oxazolidinone route provides superior stereocontrol at the expense of yield. Reductive amination balances efficiency and selectivity, making it suitable for preclinical development.
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Ethyl acetate | 85 | |
| DMF | None | 62 | |
| THF | Acetic acid | 73 |
Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) can arise from dynamic processes (e.g., tautomerism) or impurities. To resolve:
- Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity and assign signals unambiguously.
- Compare experimental data with density functional theory (DFT)-calculated NMR shifts (B3LYP/6-31G* basis set) to validate structural assignments .
- Conduct variable-temperature NMR to detect conformational changes or equilibria.
Example: In , ¹H NMR signals for the indole protons were validated against computed spectra, resolving ambiguities in stereochemistry.
Advanced: What methodological approaches are recommended for analyzing the compound’s reactivity under varying pH conditions?
Methodological Answer:
To study pH-dependent reactivity:
- Perform kinetic studies using UV-Vis spectroscopy to monitor reaction rates in buffered solutions (pH 3–10).
- Use pH-dependent ¹H NMR to track protonation states of the aminomethyl group and TFA counterion .
- Apply HPLC-MS to identify degradation products or intermediates formed under acidic/basic conditions.
Key Insight: The trifluoroacetate salt may dissociate at neutral pH, altering solubility and reactivity. Pre-formulation stability studies are critical .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one ring) .
- ¹H/¹³C NMR: Assign stereochemistry and confirm the hexahydroindole scaffold (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the aminomethyl group) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 209.24 for the free base) .
- Elemental Analysis: Validate purity (>98% C, H, N content) .
Advanced: How to design experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Molecular Docking: Model interactions using the compound’s 3D structure (optimized via DFT) against protein targets (e.g., enzymes in the tryptophan metabolism pathway) .
- In Vitro Activity: Test inhibitory effects in enzyme assays (e.g., IC50 determination) with controls for TFA interference.
Q. Table 2: Example Binding Data
| Target Protein | Kd (nM) | Assay Type | Reference |
|---|---|---|---|
| Serotonin Receptor | 120 ± 15 | SPR | |
| Monoamine Oxidase | 450 ± 30 | ITC |
Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use software (e.g., SwissADME) to compute logP, solubility, and blood-brain barrier penetration based on the SMILES string .
- Metabolic Stability: Simulate cytochrome P450 interactions using docking studies to predict metabolic hotspots.
- Toxicity Screening: Apply QSAR models to assess mutagenicity or hepatotoxicity risks.
Example: DFT-optimized structures () enable accurate logP calculations, critical for optimizing bioavailability.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Hazard Assessment: While GHS classification is not available for this specific compound, assume standard precautions for TFA salts (corrosive, handle in fume hood) .
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
